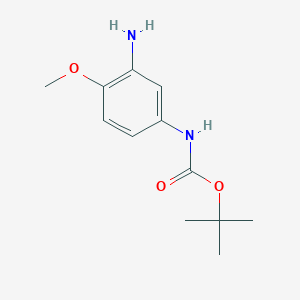

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H18N2O3. It is a white to off-white solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-amino-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted carbamates and ureas.

Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural features may enhance its interaction with biological targets, making it a candidate for drug development aimed at specific enzymes or receptors involved in disease pathways.

Biological Research

In biological contexts, this compound is utilized as a building block for bioactive molecules. It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter transporters. The presence of the amino and methoxy groups enhances its binding affinity to various biological targets, suggesting that it could play a role in modulating physiological processes.

Medicinal Chemistry

The compound is explored for its role in developing new drugs targeting specific enzymes or receptors. For example, similar carbamates have shown promise as inhibitors in various biological pathways, indicating that this compound may exhibit similar properties. Its potential therapeutic applications include pain management and treatment of neurological disorders due to its interactions with neurotransmitter systems.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various chemical processes, including polymer synthesis.

Case Study 1: Enzyme Inhibition

Research has indicated that compounds structurally similar to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. These inhibitors have shown potential for developing analgesics that target peripheral tissues without affecting central nervous system pathways .

Case Study 2: Peptide Synthesis

In peptide chemistry, this compound can act as a protecting group for amines during peptide synthesis. This application allows for selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides and proteins necessary for therapeutic applications.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (4-amino-3-methoxyphenyl)carbamate

- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate

- tert-Butyl (3-hydroxy-4-methoxyphenyl)carbamate

Uniqueness

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Biological Activity

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data from case studies, synthesis methods, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O3. The compound features a tert-butyl group attached to a nitrogen atom, which is linked to a phenyl ring substituted with an amino group and a methoxy group. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-amino-4-methoxyphenol. The general reaction can be summarized as follows:

This method allows for the formation of the carbamate functional group, which is crucial for its biological activity.

Pharmacological Context

This compound exhibits promising pharmacological properties. Similar compounds have shown potential as inhibitors in various biological pathways, including neurotransmitter transporters and enzyme inhibition. The presence of the methoxy and amino groups enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (4-methoxyphenyl)carbamate | Structure | Lacks amino substitution; primarily used as an intermediate. |

| Tert-butyl (5-amino-2-methoxyphenyl)carbamate | Structure | Features a different amino position; potential for different biological activity. |

| Tert-butyl (2-aminophenyl)carbamate | Structure | Different substitution pattern; known for distinct pharmacological properties. |

Interaction Studies

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in neurotransmission. Detailed studies are required to elucidate these interactions fully, but initial data indicate binding affinities that could be relevant in therapeutic contexts.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have indicated that compounds structurally related to this compound can offer neuroprotective effects against amyloid beta-induced toxicity in astrocytes. These studies show that such compounds can improve cell viability in the presence of neurotoxic agents .

- Enzyme Inhibition : Research has demonstrated that related compounds can act as inhibitors of key enzymes like acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases such as Alzheimer's disease. For instance, one study reported an IC50 value of 15.4 nM for β-secretase inhibition by similar compounds .

- Antimicrobial Activity : The compound's structural analogs have been tested for antimicrobial properties, showing selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .

Properties

IUPAC Name |

tert-butyl N-(3-amino-4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWHTULPMLCJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.